2-[3-(Benzyloxy)phenyl]oxirane
Description
2-[3-(Benzyloxy)phenyl]oxirane is an epoxide-containing compound characterized by a benzyloxy-substituted phenyl ring directly attached to an oxirane (epoxide) ring. This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science. The benzyloxy group enhances lipophilicity and steric bulk, while the oxirane ring provides a reactive site for nucleophilic attack, enabling further functionalization .
Properties
IUPAC Name |
2-(3-phenylmethoxyphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-5-12(6-3-1)10-16-14-8-4-7-13(9-14)15-11-17-15/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDSMQMSFFLKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596294 | |
| Record name | 2-[3-(Benzyloxy)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19957-64-3 | |
| Record name | 2-[3-(Benzyloxy)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzyloxy)phenyl]oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 3-(benzyloxy)styrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene to form the epoxide ring .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzyloxy)phenyl]oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Epoxides: Produced via nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-[3-(Benzyloxy)phenyl]oxirane serves as a valuable intermediate in the synthesis of more complex molecules. Its unique substitution pattern on the phenyl ring influences its reactivity, making it a subject of study for developing new synthetic methodologies.
Biology
Research has focused on the biological interactions of this compound. The electrophilic nature of the epoxide allows it to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This property is significant for understanding its potential biological activities:
- Enzyme Inhibition : Studies suggest that compounds with similar structures may inhibit enzymes such as human microsomal epoxide hydrolase (mEH), which is involved in drug metabolism.
- Antioxidant Activity : Preliminary investigations indicate moderate antioxidant properties, suggesting potential therapeutic applications.
Medicine
The compound's potential therapeutic properties are being explored, particularly in relation to neuroprotective effects and enzyme inhibition. For instance, related benzyloxy compounds have shown promise in inhibiting monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment. This suggests that 2-[3-(Benzyloxy)phenyl]oxirane could have similar applications.
Industry
In industrial applications, this compound is utilized in the production of polymers and materials with specific properties. Its unique structure can enhance the physical and chemical characteristics of these materials.
Research indicates potential biological activities associated with 2-[3-(Benzyloxy)phenyl]oxirane:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Potential mEH inhibitor | |
| Antioxidant Activity | Moderate antioxidant properties | |
| Neuroprotective Effects | Potential neuroprotective effects |
Case Studies
- Neuroprotective Properties : A study highlighted related benzyloxy compounds' ability to inhibit MAO-B, suggesting potential for treating neurodegenerative diseases.
- Photochemical Transformations : Investigations into photochemical behavior indicated that substituents significantly affect product yields during light exposure, which may influence biological activity.
Mechanism of Action
The mechanism of action of 2-[3-(Benzyloxy)phenyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares 2-[3-(Benzyloxy)phenyl]oxirane with structurally related oxirane derivatives:
*Estimated based on analogs.
Key Observations:
Substituent Effects :
- The benzyloxy-phenyl group in 2-[3-(Benzyloxy)phenyl]oxirane increases steric hindrance and aromatic conjugation compared to aliphatic chains (e.g., 2-[3-(Benzyloxy)propyl]oxirane) .
- Trifluoromethyl groups (e.g., in CAS 114397-47-6) enhance electron-withdrawing effects and thermal stability, making such compounds suitable for fluorinated materials .
- Stereochemistry : The (R)-configuration in CAS 81422-99-3 is critical for biological activity, such as enzyme inhibition .
Lipophilicity :
- Higher XLogP3 values (e.g., ~3.5 for the target compound) correlate with increased membrane permeability, favoring pharmaceutical applications.
Biological Activity
2-[3-(Benzyloxy)phenyl]oxirane, a compound characterized by its oxirane (epoxide) structure and benzyloxy substitution, has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure
The molecular structure of 2-[3-(Benzyloxy)phenyl]oxirane can be represented as follows:
This structure features a phenyl ring with a benzyloxy group at the 3-position and an oxirane group, which contributes to its reactivity and biological interactions.
The biological activity of 2-[3-(Benzyloxy)phenyl]oxirane is primarily attributed to its ability to interact with various biological targets. The epoxide group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This property can lead to modulation of enzymatic activities and influence cellular signaling pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on specific enzymes. For instance, oxetane derivatives have been shown to interact with human microsomal epoxide hydrolase (mEH), which plays a crucial role in drug metabolism. This interaction may provide insights into how 2-[3-(Benzyloxy)phenyl]oxirane could be utilized to modulate metabolic pathways and reduce toxicity associated with other drugs .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Potential mEH inhibitor | |
| Antioxidant Activity | Moderate antioxidant properties | |
| Neuroprotective Effects | Potential neuroprotective effects |
Case Studies
- Neuroprotective Properties : A study explored the neuroprotective effects of related benzyloxy compounds, revealing their ability to inhibit monoamine oxidase B (MAO-B), a target for Parkinson's disease treatment. Although specific data for 2-[3-(Benzyloxy)phenyl]oxirane is limited, the structural similarity suggests potential for similar activity .
- Photochemical Transformations : Research has investigated the photochemical behavior of benzyloxy-substituted compounds, indicating that substituents can significantly affect product yields and distributions during photolysis. This suggests that 2-[3-(Benzyloxy)phenyl]oxirane may also undergo significant transformations under light exposure, which could impact its biological activity .
Therapeutic Potential
The unique properties of 2-[3-(Benzyloxy)phenyl]oxirane position it as a candidate for further investigation in therapeutic applications. Its potential as an enzyme inhibitor could lead to novel treatments for diseases involving dysregulated enzymatic activity, such as cancer or neurodegenerative disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
